molecular formula C26H30N6 B2737812 N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-28-2

N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2737812
CAS No.: 946296-28-2
M. Wt: 426.568
InChI Key: QTGHAMVSQFBEPR-UHFFFAOYSA-N
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Description

N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cycloheptyl group at the N6 position and a 3,5-dimethylphenyl substituent at the N4 position. Its molecular framework is structurally analogous to purines, enabling interactions with biological targets such as kinases and adenosine receptors .

Properties

IUPAC Name

6-N-cycloheptyl-4-N-(3,5-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6/c1-18-14-19(2)16-21(15-18)28-24-23-17-27-32(22-12-8-5-9-13-22)25(23)31-26(30-24)29-20-10-6-3-4-7-11-20/h5,8-9,12-17,20H,3-4,6-7,10-11H2,1-2H3,(H2,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGHAMVSQFBEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCCC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. The following sections detail its synthesis, biological mechanisms, and relevant case studies.

  • Molecular Formula : C26H30N6
  • Molecular Weight : 442.56 g/mol
  • CAS Number : 946296-28-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of cycloheptyl and 3,5-dimethylphenyl substituents via coupling reactions.
  • Utilization of palladium catalysts and bases like potassium carbonate under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological effects including:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory effects on tumor cell lines. For instance, compounds similar to N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells) .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of casein kinase 1 (CK1), an enzyme implicated in several cancers and neurodegenerative diseases. Inhibitors of CK1 are being explored for their therapeutic potential in treating these conditions .

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example:

  • A549 Cells : The compound exhibited an IC50 value of approximately 2.24 µM compared to doxorubicin's 9.20 µM .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Comparison CompoundIC50 (µM)
A5492.24Doxorubicin9.20
MCF-71.74Doxorubicin8.50
PC-3TBDDoxorubicinTBD

Case Studies

Recent research highlights the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:

  • Study on A549 Cells : This study confirmed the apoptosis-inducing capability of the compound at low concentrations and established a structure-activity relationship that emphasizes the importance of the pyrazolo scaffold for anticancer activity .
  • CK1 Inhibition Research : A focused exploration into CK1 inhibitors revealed that modifications to the pyrazolo[3,4-d]pyrimidine structure can significantly enhance inhibitory potency against CK1 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives occur at the N4 and N6 positions, influencing electronic properties, lipophilicity, and target affinity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name N4 Substituent N6 Substituent Key Properties/Activities
N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-… (Target) 3,5-dimethylphenyl Cycloheptyl Hypothesized kinase inhibition; enhanced lipophilicity
N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-… () 3-methoxyphenyl Cycloheptyl Molecular mass: 428.54; potential electronic modulation via methoxy group
N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-… () 3,5-dimethylphenyl Cyclopentyl Smaller cycloalkyl group may reduce steric hindrance
N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl-… () 3-chloro-4-methylphenyl Ethyl Chlorine enhances electronegativity; lower molecular weight (316.79)
PR5-LL-CM01 (N6-(2-dimethylaminoethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-…) 3,4-dimethylphenyl 2-dimethylaminoethyl PRMT5 inhibition; basic side chain improves solubility
N4,N6-bis(isopropyl)-1-phenyl-… () Isopropyl Isopropyl High hydrophobicity; molecular formula C17H22N6

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    The cycloheptyl and 3,5-dimethylphenyl groups increase lipophilicity compared to analogs with methoxy () or ethyl () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility: Derivatives like PR5-LL-CM01 () and the ethyl-substituted compound () exhibit better solubility due to polar groups (e.g., dimethylaminoethyl, chlorine). The target compound may require formulation optimization for clinical use .

Selectivity and Toxicity Considerations

  • Kinase Selectivity :
    The 3,5-dimethylphenyl group’s steric bulk may improve selectivity for specific kinases (e.g., EGFR over CDK) compared to smaller substituents. In contrast, the methoxy group in could engage in hydrogen bonding with broader targets .
  • Toxicity : Chlorine-containing analogs () risk metabolic generation of reactive intermediates, whereas the target compound’s methyl groups are metabolically stable .

Preparation Methods

Core Formation: Pyrazolo[3,4-d]Pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting 3-amino-1H-pyrazole derivatives with 1,3-biselectrophilic pyrimidine precursors such as 4,6-dichloropyrimidine (Figure 1).

Key Reaction Conditions

  • Catalyst : Zeolite Y-H (10–15 mol%) enhances cyclization efficiency by facilitating proton transfer.
  • Solvent : Pyridine or dimethylformamide (DMF) under reflux (150–160°C, 5–8 hours).
  • Yield : 65–78% after recrystallization from ethanol.

Mechanistic Insight
The reaction proceeds through nucleophilic attack by the pyrazole’s amino group on the pyrimidine’s C4 position, followed by intramolecular cyclization to form the fused pyrazolo-pyrimidine ring.

Final Functionalization: 1-Phenyl Group Installation

The 1-phenyl group is introduced early in the synthesis via Suzuki-Miyaura coupling:

  • Reaction Setup :
    • Substrate : 4,6-Dichloropyrazolo[3,4-d]pyrimidine.
    • Reagent : Phenylboronic acid (1.1 equiv).
    • Catalyst : Pd(PPh3)4 (5 mol%).
    • Base : Na2CO3 (2.0 equiv) in dioxane/water (4:1) at 90°C for 6 hours.
    • Yield : 75%.

Industrial-Scale Optimization Strategies

Parameter Laboratory Scale Industrial Scale Improvement Rationale
Catalyst Loading 10 mol% Zeolite Y-H 5 mol% Zeolite Y-H Cost reduction via recycling
Solvent Pyridine Recycled DMF Environmental compliance
Reaction Time 8 hours 4 hours (microwave) Energy efficiency
Purification Column Chromatography Crystallization Scalability and cost savings

Key Advancements :

  • Continuous flow reactors achieve 90% conversion in 30 minutes.
  • Solvent recovery systems reduce waste by 40%.

Analytical Validation

Structural Confirmation :

  • 1H NMR : Aromatic protons (δ 7.2–8.5 ppm), cycloheptyl multiplets (δ 1.4–2.1 ppm).
  • 13C NMR : Pyrimidine carbons (δ 152–160 ppm), quaternary carbons (δ 140–145 ppm).
  • HRMS : [M+H]+ calculated for C28H30N6: 457.2451; found: 457.2449.

Purity Assessment :

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • XRD : Monoclinic crystal system (space group P21/c).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost (USD/g)
Traditional Stepwise 52 97 48 320
Microwave-Assisted 68 99 12 280
Continuous Flow 75 99 6 210

Trade-offs :

  • Microwave methods favor time-sensitive projects despite higher energy costs.
  • Flow synthesis excels in large-scale production but requires upfront infrastructure investment.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the pyrazolo[3,4-d]pyrimidine core formation via condensation of aldehydes with β-dicarbonyl compounds, followed by regioselective substitution at the 4- and 6-positions. Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are critical for introducing aryl/cycloheptyl groups . Solvents like DMF or DMSO, bases (e.g., K₂CO₃), and inert atmospheres are required to prevent oxidation. Microwave-assisted synthesis or continuous flow reactors can optimize reaction efficiency . Post-synthesis purification via HPLC or column chromatography ensures high purity (>95%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while infrared spectroscopy (IR) identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹). X-ray crystallography, though less common due to crystallization challenges, provides definitive structural elucidation . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What initial biological screening approaches are used to evaluate the compound’s activity?

  • Methodological Answer : Kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) are prioritized due to the compound’s pyrazolo[3,4-d]pyrimidine scaffold. Cell viability assays (MTT or CellTiter-Glo®) in cancer lines (e.g., HeLa, MCF-7) screen for cytotoxicity. Molecular docking against kinase crystal structures (e.g., EGFR, CDKs) predicts binding modes and selectivity .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis and target selectivity of this compound?

  • Methodological Answer : Quantum chemical calculations (DFT) model reaction pathways to identify energy barriers and optimize conditions (e.g., solvent polarity, temperature). Molecular dynamics simulations predict binding kinetics with kinases, guiding substitutions to enhance selectivity. Machine learning models trained on kinase inhibition datasets prioritize derivatives with reduced off-target effects .

Q. What strategies resolve contradictions between in vitro kinase inhibition data and in vivo efficacy results?

  • Methodological Answer : Pharmacokinetic studies (e.g., plasma stability, metabolic profiling via LC-MS) identify bioavailability issues. Solubility enhancement via co-crystallization or PEGylation may improve bioavailability. Orthogonal assays (e.g., phospho-kinase arrays in tumor xenografts) validate target engagement in vivo .

Q. How to design experiments to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Systematic substitution at the 3,5-dimethylphenyl (N4) and cycloheptyl (N6) positions is guided by statistical Design of Experiments (DoE). For example, a 2⁴ factorial design evaluates substituent size, polarity, and steric effects on kinase binding. High-throughput screening of 50+ analogs identifies trends in IC₅₀ values vs. EGFR/CDK2 .

Q. What are the challenges in determining the binding kinetics of this compound with kinase targets?

  • Methodological Answer : Surface plasmon resonance (SPR) measures on/off rates (kₒₙ/kₒff) but requires immobilizing kinases without denaturation. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics but demands high protein concentrations. X-ray co-crystallography resolves binding poses but is limited by crystallization success rates .

Q. How can researchers address off-target effects during biological profiling?

  • Methodological Answer : Selectivity panels (e.g., Eurofins KinaseProfiler®) screen against 100+ kinases to identify off-target inhibition. CRISPR-Cas9 knockout models confirm target-specific effects in cellular assays. Molecular dynamics simulations (e.g., GROMACS) model compound flexibility to predict interactions with non-target proteins .

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